Decacyclene
Overview
Description
Decacyclene, with the chemical formula C₃₆H₁₈, is a polycyclic aromatic hydrocarbon composed of ten fused benzene rings. It was first synthesized by Dziewonski in 1903 through the dehydrogenation of acenaphthene with elemental sulfur at high temperatures
Mechanism of Action
Target of Action
Decacyclene is a large polycyclic aromatic hydrocarbon . It is a three-blade molecular propeller in the solid state . The molecule has a non-planar twisted form, and the crystal is chiral . It is used to form molecular thin films without requiring covalent crosslinking of any kind
Mode of Action
This compound’s mode of action involves its ability to transport charge carriers, such as electrons or holes, within the organic semiconductor material . This enables the functioning of the electronic device . It forms triple-decker sandwiches bearing multiple cyclopentadienyl-nickel or -iron moieties .
Biochemical Pathways
It is known that this compound can form molecular thin films, held together solely by supramolecular interactions . This suggests that it may interact with other molecules in its environment, potentially affecting various biochemical pathways.
Result of Action
The result of this compound’s action is the formation of mechanically stable molecular thin films . These films are able to be free-standing over micrometer distances . They have a mechanical strength on par with that of known non-covalent membranes . These results serve as a testament to the unique properties of this compound and its potential applications in material science .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of its molecular thin films requires specific conditions . The stability, efficacy, and action of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Decacyclene is a non-planar structure that forms π-stacked dimers in the solid state . It is known to undergo multiple single-electron reductions, yielding a range of negatively charged states . The stability of these anions is believed to originate from the combined effects of electron-deficient imide groups and the local aromaticity of reduced acenaphthylene units .
Cellular Effects
It is known that this compound is an attractive visible-light excitable organic probe for oxygen sensing because it works well for ambient levels of oxygen . It can be photoexcited with (purple) LEDs, has a large Stokes shift, and displays good photostability .
Molecular Mechanism
The molecular mechanism of this compound involves the concept of “molecules in molecules”. This compound is regarded as a structure composed of three acenaphthylene biradicals . The molecular orbitals of the individual acenaphtylenes undergo local excited singlet configurations, obtained by the promotion of an electron .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decacyclene can be synthesized through several methods. One common approach involves the dehydrogenation of acenaphthene using elemental sulfur at temperatures ranging from 205 to 295°C . Another method includes the Heck-type cyclotrimerization of 2-bromoaceanthrylene derivatives, which leads to the formation of this compound derivatives with three fused benzene rings .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves high-temperature reactions and the use of specialized reagents to ensure the formation of the desired polycyclic structure.
Chemical Reactions Analysis
Types of Reactions: Decacyclene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reduction of this compound in tetrahydrofuran (THF) with potassium metal results in a red-brown solution containing polyanionic species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of alkali metals like potassium in solvents such as THF.
Substitution: Substitution reactions can be carried out using nucleophilic aromatic substitution (S_NAr) reactions with various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can lead to the formation of polyanionic species, while oxidation may result in the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Decacyclene has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore the potential use of this compound and its derivatives in drug delivery systems and as therapeutic agents.
Comparison with Similar Compounds
Decacyclene can be compared with other polycyclic aromatic hydrocarbons, such as:
Tribenzothis compound: This compound has three additional fused benzene rings and exhibits a propeller-shaped nonplanar structure.
Benzo(g,h,i)perylene: Similar to this compound, this compound has long excitation wavelengths and good photostability, making it suitable for sensing applications.
Uniqueness: this compound’s unique structure, with ten fused benzene rings, gives it distinct electronic and optical properties that are not commonly found in other polycyclic aromatic hydrocarbons
Properties
IUPAC Name |
decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWZLHUNCCYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059754 | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191-48-0 | |
Record name | Decacyclene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decacyclene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decacyclene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a,a',a']triacenaphthylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECACYCLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZG7J41ZUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of decacyclene?
A1: this compound has a molecular formula of C36H18 and a molecular weight of 450.53 g/mol.
Q2: How is the structure of this compound characterized?
A2: this compound's structure is characterized by a central six-membered ring surrounded by six five-membered rings, forming a planar, highly conjugated system. [] This unique arrangement resembles a portion of the fullerene C60 structure. []
Q3: What spectroscopic data is available for this compound?
A3: this compound has been extensively studied using various spectroscopic techniques. 1H and 13C NMR spectroscopy have been employed to elucidate its structure and study its interactions with metal complexes. [, , ] UV-Vis absorption and fluorescence spectroscopy have provided insights into its electronic structure and excited-state properties. [, ] Magnetic Circular Dichroism (MCD) spectroscopy, coupled with theoretical calculations, has been used to assign its electronic transitions. []
Q4: Is this compound compatible with various materials?
A4: this compound can be deposited on various substrates like quartz, gold (Au(111)), and silver (Ag(111)). [, , ] It forms ordered monolayers on Cu(110), unlike its derivative hexa-tert-butyl this compound (HtBDC). [] It has also been investigated in the context of organic solar cells, demonstrating compatibility with polymer donors like poly(3-hexylthiophene). []
Q5: Does this compound exhibit any catalytic properties?
A5: While this compound itself is not known to exhibit significant catalytic activity, its unique structure and ability to form complexes with metals make it a potential building block for designing catalytic materials. [, , ] For instance, it can form triple-decker complexes with cobalt, demonstrating the possibility of incorporating metal centers for catalytic applications. [, ]
Q6: How is computational chemistry used to study this compound?
A6: Computational methods, including density functional theory (DFT) and Extended Huckel Molecular Orbital (EHMO) calculations, are extensively used to investigate the electronic structure, reactivity, and properties of this compound and its derivatives. [, , ] These calculations provide valuable insights into molecular orbitals, energy levels, charge distribution, and potential applications.
Q7: How do structural modifications affect the properties of this compound?
A7: Structural modifications of this compound significantly impact its properties. For example, the introduction of tert-butyl groups in hexa-tert-butyl this compound (HtBDC) leads to a different adsorption behavior on Cu(110) compared to this compound. [] The addition of functional groups can also influence its solubility, electronic properties, and self-assembly behavior. [, ]
Q8: What are the potential applications of this compound?
A8: this compound and its derivatives have been explored for various applications, including:
- Organic electronics: Its electron-accepting properties make it a potential candidate for organic solar cells and other optoelectronic devices. [, , ]
- Sensors: this compound nanowires have shown potential for sensing applications, particularly for detecting nitroaromatic compounds like nitrobenzene. []
- Carbon materials: It can serve as a precursor for synthesizing carbon nanofibers and other carbon-based materials via pyrolysis and subsequent treatment. [, ]
Q9: What are the environmental implications of this compound?
A9: As a PAH, this compound raises environmental concerns. Research is needed to understand its environmental fate, degradation pathways, and potential ecotoxicological effects. []
Q10: How does this compound interact with light?
A10: this compound exhibits interesting photophysical properties. It displays fluorescence, the efficiency of which can be influenced by factors like solvent polarity and aggregation. [, ] Its excited-state dynamics have been investigated using techniques like transient absorption spectroscopy. []
Q11: What is the significance of this compound in supramolecular chemistry?
A11: The bowl-shaped structure of this compound derivatives, such as circumtrindene (C36H12), makes them appealing building blocks in supramolecular chemistry. [] Their concave surfaces can participate in shape-complementary interactions with convex molecules like fullerenes, potentially leading to novel supramolecular assemblies. []
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